1H,1H,2H,2H-Perfluorohexyl bromide can be synthesized through various methods, including the free-radical bromination of 1H,1H,2H,2H-perfluorohexane with elemental bromine or N-bromosuccinimide (NBS). [, ] This reaction typically requires harsh conditions, such as high temperatures and the presence of a radical initiator.
H,1H,2H,2H-Perfluorohexyl bromide finds use in the synthesis of various fluorinated materials, including:
Due to the presence of the four deuterium atoms (²H), 1H,1H,2H,2H-Perfluorohexyl bromide serves as a valuable internal standard for nuclear magnetic resonance (NMR) spectroscopy. The unique chemical environment of the deuterium atoms provides a well-defined and non-overlapping peak in the NMR spectrum, allowing for accurate chemical shift referencing and signal normalization. []
1H,1H,2H,2H-Perfluorohexyl bromide is a fluorinated organic compound with the molecular formula . It features a unique structure characterized by the presence of one bromine atom and nine fluorine atoms attached to a six-carbon chain. This compound is notable for its high stability and reactivity, making it valuable in various industrial and research applications. Its physical properties include a boiling point of approximately 93-94 °C and a molecular weight of 326.99 g/mol .
The biological activity of 1H,1H,2H,2H-Perfluorohexyl bromide has been explored primarily in the context of its interactions with biological systems. The compound's lipophilicity, enhanced by the presence of multiple fluorine atoms, allows it to interact effectively with lipid membranes. This property is particularly relevant in studies involving drug delivery systems and medical imaging applications where fluorinated compounds are utilized for their unique imaging characteristics .
Synthesis methods for 1H,1H,2H,2H-Perfluorohexyl bromide typically involve:
1H,1H,2H,2H-Perfluorohexyl bromide has diverse applications across several fields:
Interaction studies involving 1H,1H,2H,2H-Perfluorohexyl bromide focus on its behavior in biological systems and its reactivity with various nucleophiles. The compound's ability to participate in nucleophilic substitution reactions makes it an interesting subject for research into how fluorinated compounds interact with biological membranes and other cellular components. These studies are crucial for understanding the potential implications of using such compounds in pharmaceuticals and biotechnology .
1H,1H,2H,2H-Perfluorohexyl bromide can be compared with other similar compounds that share structural characteristics but differ in their halogen substituents or carbon chain length:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1H,1H,2H,2H-Perfluorohexyl iodide | Contains iodine instead of bromine | Different reactivity due to iodine's larger size |
1H,1H,2H,2H-Perfluorooctyl bromide | Longer carbon chain (eight carbons) | Higher hydrophobicity and different physical properties |
1H,1H,2H,2H-Perfluorodecyl bromide | Even longer carbon chain (ten carbons) | Used in applications requiring enhanced chemical resistance |
The uniqueness of 1H,1H,2H,2H-Perfluorohexyl bromide lies in its specific combination of bromine and fluorine atoms along with its relatively short carbon chain. This combination imparts distinct reactivity and stability compared to other perfluorinated compounds .
Flammable;Irritant